molecular formula C24H30FN3O5S B2594000 N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-14-2

N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2594000
CAS No.: 872976-14-2
M. Wt: 491.58
InChI Key: LHBJVBDYBTUQNA-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that features a combination of fluorophenethyl and mesitylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the oxazinan ring, followed by the introduction of the mesitylsulfonyl group. The final step involves coupling the fluorophenethyl group with the oxalamide moiety under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the fluorophenethyl moiety .

Scientific Research Applications

N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenethyl group can bind to certain receptors or enzymes, modulating their activity. The mesitylsulfonyl group may enhance the compound’s stability and binding affinity. The oxazinan ring can facilitate the compound’s entry into cells and its interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O5S/c1-16-13-17(2)22(18(3)14-16)34(31,32)28-11-4-12-33-21(28)15-27-24(30)23(29)26-10-9-19-5-7-20(25)8-6-19/h5-8,13-14,21H,4,9-12,15H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBJVBDYBTUQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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